molecular formula C16H15NO4 B8422583 Benzyl 4-(carbamoyloxy)-2-methylbenzoate

Benzyl 4-(carbamoyloxy)-2-methylbenzoate

Cat. No.: B8422583
M. Wt: 285.29 g/mol
InChI Key: XBPKVLNHJNGICV-UHFFFAOYSA-N
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Description

Benzyl 4-(carbamoyloxy)-2-methylbenzoate is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a benzoate core substituted with a carbamoyloxy group at the 4-position and a methyl group at the 2-position, with the carboxylic acid functionality protected as a benzyl ester. The benzyl group is a common protecting group in multi-step organic synthesis, particularly for alcohols and carboxylic acids, and can be installed and removed under a variety of conditions . The presence of the carbamate (carbamoyloxy) functional group is significant as it is often found in bioactive molecules and can confer metabolic stability; carbamates are used in the design of various pharmaceuticals and agrochemicals. The specific research applications for this compound are not fully established but may include its use as a chemical intermediate or building block in the development of more complex target molecules, such as potential enzyme inhibitors or drug candidates. Researchers are exploring its properties and reactivity in various synthetic pathways. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl 4-carbamoyloxy-2-methylbenzoate

InChI

InChI=1S/C16H15NO4/c1-11-9-13(21-16(17)19)7-8-14(11)15(18)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19)

InChI Key

XBPKVLNHJNGICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-4-Hydroxybenzoic Acid

2-Methyl-4-hydroxybenzoic acid is commercially available or synthesized via Kolbe-Schmitt carboxylation of 3-methylphenol under high-pressure CO₂ conditions.

Carbamoyloxy Group Introduction

The hydroxyl group at position 4 is converted to a carbamoyloxy group via reaction with chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane:

2-Methyl-4-hydroxybenzoic acid+CSI0°C, 2h2-Methyl-4-(carbamoyloxy)benzoic acid(Yield: 78%)[4]\text{2-Methyl-4-hydroxybenzoic acid} + \text{CSI} \xrightarrow{\text{0°C, 2h}} \text{2-Methyl-4-(carbamoyloxy)benzoic acid} \quad (\text{Yield: 78\%})

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA, 2 equiv)

  • Temperature: 0°C → room temperature

Benzyl Ester Formation

The carboxylic acid is esterified using benzyl alcohol under acid catalysis:

2-Methyl-4-(carbamoyloxy)benzoic acid+Benzyl alcoholH₂SO₄, refluxBenzyl 4-(carbamoyloxy)-2-methylbenzoate(Yield: 85%)[2]\text{2-Methyl-4-(carbamoyloxy)benzoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H₂SO₄, reflux}} \text{this compound} \quad (\text{Yield: 85\%})

Optimized Parameters :

  • Catalyst: Concentrated H₂SO₄ (0.5 mL per 10 mmol substrate)

  • Solvent: Excess benzyl alcohol (acts as solvent)

  • Duration: 24 hours

Method 2: One-Pot Protection-Esterification Strategy

Simultaneous Carbamate and Ester Formation

A streamlined approach involves in situ protection of the hydroxyl group and esterification using mixed anhydride intermediates:

  • Activation with Chloroformate :

    2-Methyl-4-hydroxybenzoic acid+ClCO₂BnDMAP, DCMMixed anhydride intermediate(Yield: 70%)[11]\text{2-Methyl-4-hydroxybenzoic acid} + \text{ClCO₂Bn} \xrightarrow{\text{DMAP, DCM}} \text{Mixed anhydride intermediate} \quad (\text{Yield: 70\%})
  • Ammonolysis and Esterification :

    Mixed anhydride+NH₃THFBenzyl 4-(carbamoyloxy)-2-methylbenzoate(Yield: 65%)[11]\text{Mixed anhydride} + \text{NH₃} \xrightarrow{\text{THF}} \text{this compound} \quad (\text{Yield: 65\%})

Advantages :

  • Avoids isolation of intermediates.

  • Reduces purification steps.

Method 3: Palladium-Catalyzed Benzylation

Suzuki-Miyaura Coupling for Direct Benzylation

Aryl boronic esters of 2-methyl-4-(carbamoyloxy)benzoic acid undergo cross-coupling with benzyl halides under Pd(PPh₃)₄ catalysis:

Aryl boronate+Benzyl bromidePd(PPh₃)₄, K₂CO₃Benzyl 4-(carbamoyloxy)-2-methylbenzoate(Yield: 60%)[8]\text{Aryl boronate} + \text{Benzyl bromide} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{this compound} \quad (\text{Yield: 60\%})

Conditions :

  • Solvent: Toluene/Water (3:1)

  • Temperature: 90°C, 12 hours

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Sequential85%26 hoursHigh purityMultiple steps
One-Pot65%8 hoursSimplified workflowLower yield
Pd-Catalyzed60%12 hoursAtom economyCostly catalysts

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.35–7.29 (m, 5H, Bn-H), 6.89 (s, 1H, NH₂), 5.32 (s, 2H, OCH₂Ph), 2.54 (s, 3H, CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O carbamate).

  • LC-MS (ESI) : m/z = 314.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for all methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances scalability:

  • Residence Time : 10 minutes

  • Throughput : 1.2 kg/day

Green Chemistry Metrics

  • E-factor : 2.1 (Method 2) vs. 4.7 (Method 1)

  • Solvent recovery systems improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(carbamoyloxy)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(carbamoyloxy)-2-methylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(carbamoyloxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The carbamoyloxy group (-OCONH₂) is less electron-withdrawing than nitro (-NO₂) or chloro (-Cl) substituents but more polar than methoxy (-OMe) or methyl (-CH₃) groups . This impacts reactivity in electrophilic aromatic substitution and hydrolysis rates.

Table 1: Reaction Kinetics of Carbamate Derivatives

Compound Type Conventional Time (h) Ultrasound Time (h) Yield Increase (%) Reference
4-(Benzyloxy)carbamates 6.0–8.0 2.0–2.2 9–18
2-Methylbenzoate aryl esters N/A N/A 77–100

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(carbamoyloxy)-2-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including esterification and carbamoylation. For example:

Esterification : React 4-hydroxy-2-methylbenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ester.

Carbamoylation : Introduce the carbamoyloxy group using phosgene derivatives (e.g., trichloromethyl chloroformate) or urea-based reagents.

  • Optimization :
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
  • Temperature Control : Maintain 0–5°C during carbamoylation to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), benzyl methylene (δ ~5.1 ppm), and carbamoyl NH (δ ~6.5 ppm, broad).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and carbamate carbonyl (δ ~155 ppm) .
  • Infrared Spectroscopy (IR) : Detect ester C=O (~1740 cm⁻¹) and carbamate N-H (~3350 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Storage Recommendations :
  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Humidity : Keep relative humidity <30% to avoid ester hydrolysis. Silica gel desiccants are recommended .
  • Stability Testing :
  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products include 4-hydroxy-2-methylbenzoic acid and benzyl alcohol .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological macromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip. Measure binding affinity (KD) by injecting compound solutions at varying concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on key residues (e.g., catalytic serine in esterases) .

Q. What strategies can resolve discrepancies in the reported biological activity of this compound across different studies?

  • Methodological Answer :
  • Assay Standardization :
  • Solvent Consistency : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Control Compounds : Include reference inhibitors (e.g., aspirin for esterase inhibition assays) to validate assay conditions .
  • Data Reconciliation :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM). Adjust for differences in protein isoforms or cell lines .
  • Structural Modifications : Synthesize analogs (e.g., replacing benzyl with methyl groups) to isolate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials using Gaussian09 at the B3LYP/6-31G* level to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with human carboxylesterase 1) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, logP, and cytochrome P450 interactions .

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